5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19FN4O2S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse sources.
Structural Characteristics
The molecular structure of the compound features a thiazole and triazole ring system, which are known for their biological significance. The presence of a 4-fluorophenyl group and a 4-hydroxypiperidin-1-yl moiety enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula: C17H20F N5O S
- Molecular Weight: 357.43 g/mol
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The triazole ring is particularly noted for its effectiveness against various pathogens. For example, derivatives of triazoles have shown activity against Mycobacterium tuberculosis and other ESKAPE pathogens, which are notorious for their antibiotic resistance .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. In vitro assays demonstrated that derivatives with the thiazole and triazole components inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer) with IC50 values in the micromolar range . The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth.
Study 1: Antimicrobial Screening
In a study examining various triazole derivatives, it was found that compounds similar to This compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that the compound's efficacy was significantly enhanced when combined with conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 12 | Cell wall synthesis inhibition |
Antimicrobial | Escherichia coli | 15 | Disruption of metabolic pathways |
Anticancer | HepG2 | 8 | Induction of apoptosis via caspase activation |
Anticancer | HT-29 | 10 | Cell cycle arrest |
特性
IUPAC Name |
5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWTXSXUYFQJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。